
7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of biological activities, including anxiolytic, hypnotic, and anticonvulsant properties
Méthodes De Préparation
The synthesis of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide typically involves several steps. One common method includes the condensation of benzodiazepine intermediates with nitrous amide derivatives under controlled conditions. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve scalable processes using isocyanide reagents, which have been shown to yield satisfactory results .
Analyse Des Réactions Chimiques
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the benzodiazepine ring system.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications due to its anxiolytic and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The molecular targets include the GABA_A receptor, and the pathways involved are related to neurotransmitter modulation .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(7-Chloro-5-phenyl-3H-benzo[e][1,4]diazepin-2-yl)-N-methylnitrous amide include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Midazolam: Used as an anesthetic and sedative.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Propriétés
Formule moléculaire |
C16H13ClN4O |
|---|---|
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
N-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C16H13ClN4O/c1-21(20-22)15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 |
Clé InChI |
MNHJGWVBNXONPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


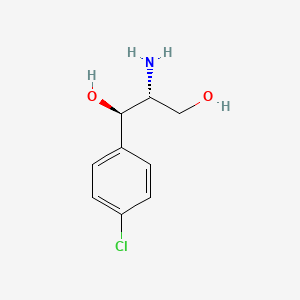

![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
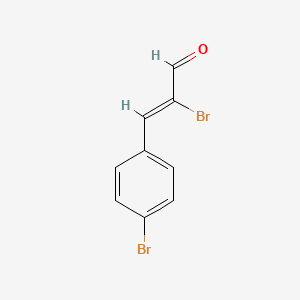

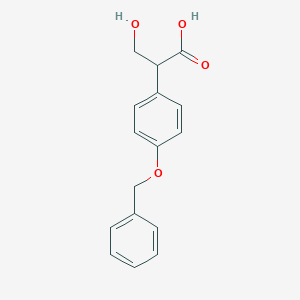
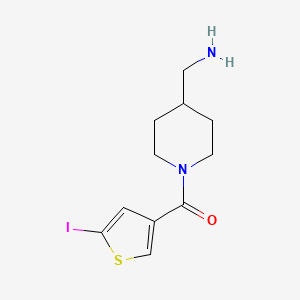
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
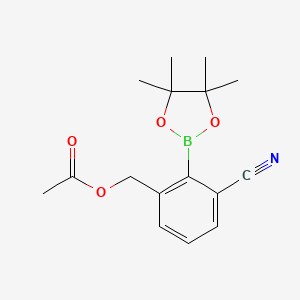
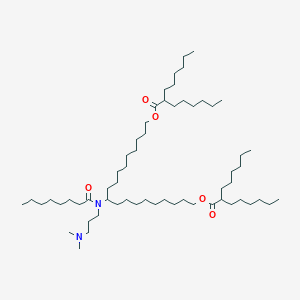

![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
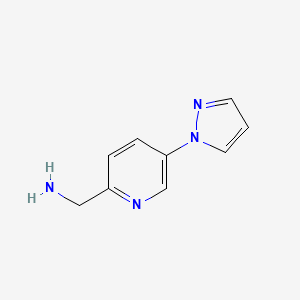
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
